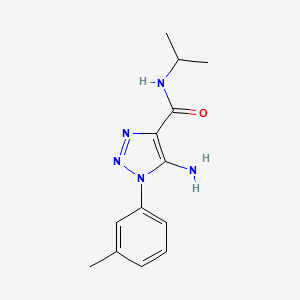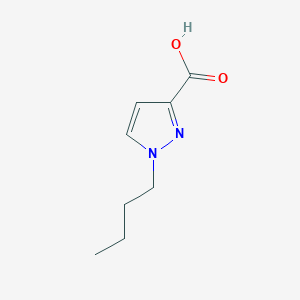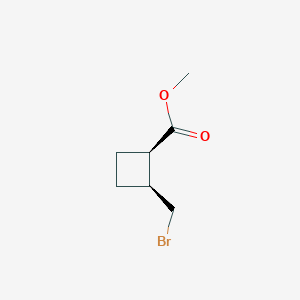
3,5-Bis(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 116593-01-2 . It has a molecular weight of 230.11 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, is a topic of interest in the agrochemical and pharmaceutical industries . One of the most demanded derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two trifluoromethyl groups at the 3 and 5 positions and an amine group at the 2 position .Chemical Reactions Analysis
Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 230.11 . The presence of fluorine atoms and a pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed with this class of compounds .Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in the field of scientific research. It is used as a building block in organic synthesis, as a catalyst in chemical reactions, and as a reagent in medicinal chemistry. It has also been used as a ligand in coordination chemistry and as a fluorescent probe in biochemistry. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
Target of Action
3,5-Bis(trifluoromethyl)pyridin-2-amine is a compound that has been synthesized as a ligand Ligands are molecules that bind to other molecules, often acting as a signal triggerIt’s known that similar compounds are widely applied in supramolecular chemistry, catalysis, and ion sensing .
Mode of Action
The compound interacts with its targets through the process of binding. The trifluoromethyl groups in the compound influence its electronic properties, solubility, conformations, and lipophilicity . These properties can affect how the compound interacts with its targets.
Biochemical Pathways
It’s known that metal complexes of similar compounds demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules . This suggests that the compound could potentially affect pathways related to these processes.
Pharmacokinetics
The presence of trifluoromethyl groups in the compound can influence its lipophilicity , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been noted to possess cytotoxic activity and can bind with dna molecules , suggesting potential cellular effects.
Action Environment
It’s known that the properties of similar compounds can be influenced by the presence of fluorine-containing groups , which could potentially be affected by environmental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,5-Bis(trifluoromethyl)pyridin-2-amine in laboratory experiments offers several advantages. It is a relatively inexpensive reagent and is readily available. It is also a highly stable compound and can be stored for long periods of time without degradation. In addition, it is a versatile reagent and can be used in a variety of reactions.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a volatile compound and can easily evaporate, making it difficult to handle. In addition, it is a highly reactive compound and can react with other compounds, making it difficult to work with.
Orientations Futures
The future of 3,5-Bis(trifluoromethyl)pyridin-2-amine is bright, as it has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and catalysis. It is also a versatile reagent and can be used in a variety of reactions.
In the future, this compound could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the development of new catalysts and reagents for use in organic synthesis. In addition, it could be used in the development of fluorescent probes for use in biochemistry and in the development of new drug delivery systems. Finally, it could be used in the development of new inhibitors of enzymes involved in drug metabolism.
Méthodes De Synthèse
The synthesis of 3,5-Bis(trifluoromethyl)pyridin-2-amine can be achieved through two main methods: the reaction of trifluoroacetic anhydride with 2-aminopyridine, and the reaction of trifluoromethanesulfonic anhydride with 2-amino-5-methylpyridine. In the former method, the reaction of trifluoroacetic anhydride with 2-aminopyridine in the presence of a base yields this compound in good yield. In the latter method, the reaction of trifluoromethanesulfonic anhydride with 2-amino-5-methylpyridine in the presence of a base yields this compound in good yield.
Safety and Hazards
According to the safety data sheet, 3,5-Bis(trifluoromethyl)pyridin-2-amine is considered hazardous . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
Analyse Biochimique
Biochemical Properties
3,5-Bis(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions. It is used in the synthesis of selective inhibitors of urokinase plasminogen activator, a non-cytotoxic form of cancer therapy
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
3,5-bis(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(7(11,12)13)5(14)15-2-3/h1-2H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBHXDODPHVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

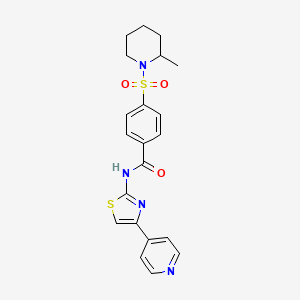
![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)
![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)
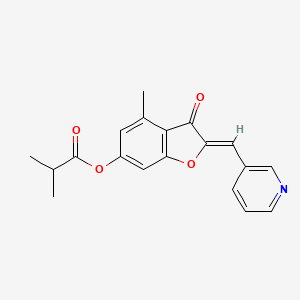
![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)
![ethyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2855347.png)
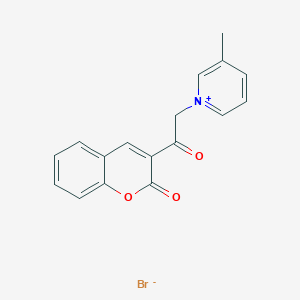
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2855354.png)
